1-Methylcyclopent-2-ene-1-carboxylic acid
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Overview
Description
1-Methylcyclopent-2-ene-1-carboxylic acid is an organic compound with the molecular formula C7H10O2 It is a derivative of cyclopentene, featuring a carboxylic acid functional group and a methyl group attached to the cyclopentene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methylcyclopent-2-ene-1-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of cyclopentadiene with acetic acid in the presence of a catalyst to form the corresponding ester, which is then hydrolyzed to yield the carboxylic acid . Another method includes the oxidation of 1-methylcyclopentene using an oxidizing agent such as potassium permanganate or chromium trioxide to introduce the carboxylic acid group .
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-Methylcyclopent-2-ene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form dicarboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The compound can participate in substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride for reducing the carboxylic acid group.
Substitution: Various nucleophiles can be used to replace the carboxylic acid group under acidic or basic conditions.
Major Products Formed:
Oxidation: Dicarboxylic acids or other oxidized derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Compounds with different functional groups replacing the carboxylic acid.
Scientific Research Applications
1-Methylcyclopent-2-ene-1-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism by which 1-methylcyclopent-2-ene-1-carboxylic acid exerts its effects depends on the specific reaction or application. The molecular targets and pathways involved vary depending on the context of its use .
Comparison with Similar Compounds
2-Methyl-1-cyclopentene-1-carboxylic acid: Similar structure but with the methyl group in a different position.
Cyclopentene-1-carboxylic acid: Lacks the methyl group, making it less sterically hindered.
Cyclopentane-1-carboxylic acid: Saturated version of the compound, with different reactivity.
Uniqueness: The presence of both a methyl group and a carboxylic acid group on the cyclopentene ring provides distinct chemical properties compared to its analogs .
Properties
IUPAC Name |
1-methylcyclopent-2-ene-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-7(6(8)9)4-2-3-5-7/h2,4H,3,5H2,1H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGSACGMRDLYHMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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